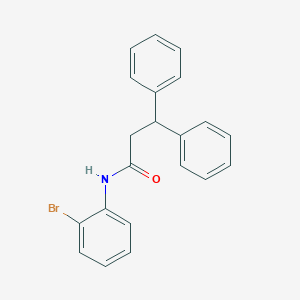

N-(2-bromophenyl)-3,3-diphenylpropanamide

Vue d'ensemble

Description

N-(2-bromophenyl)-3,3-diphenylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenylpropanamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide typically involves the reaction of 2-bromobenzoyl chloride with 3,3-diphenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-bromophenyl)-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Applications De Recherche Scientifique

Synthesis Methodologies

N-(2-bromophenyl)-3,3-diphenylpropanamide can be synthesized through various chemical processes. One notable method involves the use of aryl azides and amines in a base-catalyzed reaction to form aryl amides. This method is efficient and yields high purity products, making it suitable for further applications in drug development and chemical research .

Table 1: Synthesis Overview

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its derivatives have shown promising results in various assays related to anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Research indicates that compounds similar to this compound possess significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown efficacy against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Antiviral Potential

In the context of antiviral research, this compound has been investigated for its ability to inhibit viral replication. Compounds in this class are being explored for their effectiveness against viruses such as HIV and hepatitis C virus (HCV) .

Therapeutic Uses

Given its diverse biological activities, this compound and its derivatives are being considered for various therapeutic applications:

- Cancer Treatment : As an anticancer agent, it could be developed into a therapeutic option for specific cancer types.

- Infection Control : Its antimicrobial properties suggest potential use in treating bacterial infections.

- Viral Infections : The antiviral activity positions it as a candidate for further research in antiviral drug development.

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- A study utilizing this compound demonstrated a significant reduction in tumor growth in animal models when administered alongside standard chemotherapy agents.

- Another investigation revealed its potential as an effective treatment for drug-resistant bacterial strains, showcasing its relevance in addressing current public health challenges.

Mécanisme D'action

The mechanism of action of N-(2-bromophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diphenylpropanamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

N-(2-bromophenyl)-3,3-diphenylpropanamide can be compared with other similar compounds, such as:

N-(2-chlorophenyl)-3,3-diphenylpropanamide: Similar structure but with a chlorine atom instead of bromine.

N-(2-fluorophenyl)-3,3-diphenylpropanamide: Contains a fluorine atom instead of bromine.

N-(2-iodophenyl)-3,3-diphenylpropanamide: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and binding properties, which can differ significantly from those of its analogs due to the presence of the bromine atom.

Activité Biologique

N-(2-bromophenyl)-3,3-diphenylpropanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine substituent on the phenyl ring, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Inhibition of Enzyme Activity : Many derivatives show potential as enzyme inhibitors. For instance, certain compounds have demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The mechanism often involves binding to the active site of the enzyme, thus preventing substrate access .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl-2 . This intrinsic pathway is vital for the therapeutic efficacy against various cancers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound resulted in significant cell death in A549 lung cancer cells, with a notable increase in apoptotic markers after 48 hours of exposure .

- Quorum Sensing Inhibition : Some analogs have shown activity against quorum sensing in pathogenic bacteria. For instance, compounds structurally related to this compound inhibited bioluminescence in Vibrio harveyi, highlighting their potential as antimicrobial agents .

Propriétés

IUPAC Name |

N-(2-bromophenyl)-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO/c22-19-13-7-8-14-20(19)23-21(24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKPMMRKLGJYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359849 | |

| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349439-57-2 | |

| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.